molecular formula C14H22OS B14601587 4-Octyl-2-sulfanylphenol CAS No. 60774-10-9

4-Octyl-2-sulfanylphenol

Cat. No.: B14601587
CAS No.: 60774-10-9
M. Wt: 238.39 g/mol
InChI Key: RCNWQPQABQHXSQ-UHFFFAOYSA-N
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Description

4-Octyl-2-sulfanylphenol is an organic compound characterized by an octyl group attached to a phenol ring with a sulfanyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Octyl-2-sulfanylphenol typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 4-octylphenol with a thiol reagent under basic conditions to introduce the sulfanyl group at the ortho position .

Industrial Production Methods: Industrial production of this compound may involve large-scale nucleophilic aromatic substitution reactions, utilizing optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 4-Octyl-2-sulfanylphenol undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The phenolic group can be reduced to form corresponding alcohols.

    Substitution: The phenolic hydrogen can be substituted with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Electrophiles like alkyl halides can be used under basic conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alkylated phenols.

    Substitution: Alkylated derivatives of this compound.

Scientific Research Applications

4-Octyl-2-sulfanylphenol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Octyl-2-sulfanylphenol involves its interaction with molecular targets through its phenolic and sulfanyl groups. These interactions can modulate various biochemical pathways, including oxidative stress response and enzyme inhibition. The compound’s ability to donate hydrogen atoms from the phenolic group and form disulfide bonds through the sulfanyl group contributes to its biological activity .

Comparison with Similar Compounds

    4-Octylphenol: Lacks the sulfanyl group, making it less reactive in certain chemical reactions.

    2-Sulfanylphenol: Lacks the octyl group, affecting its solubility and interaction with biological targets.

Uniqueness: 4-Octyl-2-sulfanylphenol’s combination of an octyl group and a sulfanyl group provides unique chemical properties, such as enhanced solubility in organic solvents and increased reactivity in nucleophilic substitution reactions. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

60774-10-9

Molecular Formula

C14H22OS

Molecular Weight

238.39 g/mol

IUPAC Name

4-octyl-2-sulfanylphenol

InChI

InChI=1S/C14H22OS/c1-2-3-4-5-6-7-8-12-9-10-13(15)14(16)11-12/h9-11,15-16H,2-8H2,1H3

InChI Key

RCNWQPQABQHXSQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=CC(=C(C=C1)O)S

Origin of Product

United States

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